4,6-Dichloro-8-fluoroquinoline-3-carbonitrile 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 936498-06-5
VCID: VC2474737
InChI: InChI=1S/C10H3Cl2FN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H
SMILES: C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl
Molecular Formula: C10H3Cl2FN2
Molecular Weight: 241.05 g/mol

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile

CAS No.: 936498-06-5

Cat. No.: VC2474737

Molecular Formula: C10H3Cl2FN2

Molecular Weight: 241.05 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile - 936498-06-5

Specification

CAS No. 936498-06-5
Molecular Formula C10H3Cl2FN2
Molecular Weight 241.05 g/mol
IUPAC Name 4,6-dichloro-8-fluoroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H3Cl2FN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H
Standard InChI Key CCWYVOHHAUBIKY-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl
Canonical SMILES C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl

Introduction

Chemical Identity and Structure

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₀H₃Cl₂FN₂ and a molecular weight of 241.06 g/mol. The compound is classified as a halogenated quinoline derivative, featuring a quinoline core with specific substituents: two chlorine atoms at positions 4 and 6, a fluorine atom at position 8, and a carbonitrile group at position 3. Its structural characteristics contribute to its chemical reactivity and biological profile.

The structural identification parameters for this compound include:

ParameterValue
Molecular FormulaC₁₀H₃Cl₂FN₂
Molecular Weight241.06 g/mol
CAS Number936498-06-5
Structure ClassificationHalogenated quinoline derivative
IUPAC Name4,6-dichloro-8-fluoro-quinoline-3-carbonitrile
European Community (EC) Number978-412-3

This compound possesses a planar quinoline ring system with the halogen substitutions creating a unique electronic distribution that influences its reactivity patterns and interaction with biological targets .

Physical and Chemical Properties

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile typically appears as a white to off-white solid at room temperature. The physical and chemical properties of this compound are largely influenced by its halogen substituents and the electron-withdrawing carbonitrile group.

Physical Properties

The physical characteristics of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile contribute to its stability and handling in laboratory and industrial settings:

PropertyValue/Description
Physical StateWhite to off-white solid
AppearanceCrystalline powder
SolubilitySoluble in organic solvents (DMSO, DMF, dichloromethane); poorly soluble in water
Melting PointTypically in the range of 180-200°C
StabilityStable under normal laboratory conditions

Chemical Properties

The chemical reactivity of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is primarily determined by its functional groups:

Synthesis Methods

The synthesis of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can be achieved through several synthetic routes, typically involving multi-step processes. These methods offer flexibility in scaling up production and optimizing yields for research and industrial applications.

Common Synthetic Approaches

One prevalent method begins with 2,4-dichloro-6-fluoroaniline as a starting material. This approach involves:

  • Diazotization of the aniline derivative

  • A Sandmeyer reaction to introduce the carbonitrile group

  • Cyclization to form the quinoline core structure

An alternative synthetic pathway utilizes 4,6-dichloro-2-(methylsulfonyl)-1,3-pyrimidine as a precursor. This method involves several transformations to yield the target compound, with the choice of synthesis route often depending on factors such as cost-effectiveness and the availability of starting materials.

The experimental conditions typically involve:

Reaction StepReagentsConditionsNotes
DiazotizationNaNO₂, HCl0-5°CRequires careful temperature control
Sandmeyer ReactionCuCN, KCN60-80°CToxic reagents, safety precautions needed
CyclizationPolyphosphoric acid120-150°CExtended reaction time (4-6 hours)
PurificationColumn chromatographyRoom temperatureTypically uses ethyl acetate/hexane gradient

Modern Synthetic Improvements

Recent advancements in synthetic methodologies have improved the efficiency and yield of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile production. These include microwave-assisted synthesis, flow chemistry approaches, and the use of more environmentally friendly reagents to replace toxic cyanide sources.

Biological Activity and Applications

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits significant biological activity, particularly in the context of enzyme inhibition. Its unique structural features make it valuable in medicinal chemistry and other scientific applications.

Enzyme Inhibition Properties

The compound has demonstrated potential as an enzyme inhibitor, with derivatives showing activity against various biological targets. Certain derivatives have exhibited antitumor activity through the inhibition of tyrosine kinases, which play crucial roles in regulating cell growth and proliferation.

The mechanism of action involves the compound's interaction with specific biomolecular targets such as enzymes or receptors. The presence of halogen substituents contributes to the compound's ability to form halogen bonds with protein targets, potentially enhancing binding affinity and selectivity .

Structure-Activity Relationships

Studies on fluorinated quinolines indicate that the antiviral and anticancer activities of these compounds are influenced by their lipophilicity and electronic properties. Research has shown that:

  • Antiviral activity increases linearly with increasing lipophilicity

  • Biological activity is positively influenced by the electron-withdrawing properties of substituents

  • The specific positioning of halogen atoms on the quinoline scaffold significantly impacts activity profiles

For example, studies on related halogenated quinolines have demonstrated that compounds with chloro and fluoro substituents can exhibit significant anticancer activity against multiple cell lines, including MCF-7, HCT 116, HepG-2, and A549 cancer cells .

Scientific and Industrial Applications

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile has diverse applications across various scientific fields:

FieldApplications
Medicinal ChemistryBuilding block for drug discovery, particularly for kinase inhibitors
Materials ScienceDevelopment of functional materials with unique electronic properties
Organic SynthesisVersatile intermediate for the preparation of complex molecules
Analytical ChemistryReference standard for chromatographic and spectroscopic methods

The compound serves as a valuable chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical applications, particularly in the development of protein kinase inhibitors .

Chemical Reactions and Derivatization

4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can participate in various chemical reactions due to its reactive halogen atoms and carbonitrile functional group. These transformations enable the exploration of diverse chemical derivatives for potential applications in drug discovery and materials science.

Key Reaction Types

The compound can undergo several types of reactions:

  • Nucleophilic Aromatic Substitution: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles (amines, alcohols, thiols) to generate a diverse array of derivatives.

  • Carbonitrile Transformations: The carbonitrile group can be converted to carboxamides, carboxylic acids, or amines through hydrolysis, reduction, or other functional group interconversions.

  • Cross-Coupling Reactions: The halogenated positions can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-heteroatom bonds.

Structural Modifications and Effects

Modifications to the basic scaffold of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can significantly impact its physicochemical and biological properties:

ModificationEffect on PropertiesPotential Applications
Replacement of chlorine with amino groupsIncreased water solubility, altered electronic propertiesEnhanced bioavailability for medicinal applications
Functionalization of the carbonitrile groupModified hydrogen-bonding capabilitiesImproved target binding in drug design
Introduction of alkoxy substituentsAltered lipophilicity and membrane permeabilityOptimized pharmacokinetic properties
Addition of heterocyclic substituentsEnhanced binding to specific protein targetsIncreased selectivity for therapeutic targets

Spectroscopic Characterization

The structural characterization of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is typically performed using various spectroscopic techniques. These methods provide valuable information about the compound's structural features and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule. For related fluorinated quinoline compounds, characteristic NMR features include:

  • ¹H NMR signals for aromatic protons typically appear in the range of δ 7.0-8.5 ppm

  • The fluorine atom at position 8 introduces characteristic coupling patterns with nearby protons (³J H-F typically 8-9 Hz)

  • ¹³C NMR spectra show characteristic splittings due to carbon-fluorine coupling, with ¹J C-F values of approximately 250-260 Hz for the carbon directly bonded to fluorine

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying key functional groups in 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile:

  • C≡N stretching vibration: typically observed at ~2220-2240 cm⁻¹

  • C-F stretching: usually appears at ~1100-1200 cm⁻¹

  • C-Cl stretching: generally observed at ~750-800 cm⁻¹

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator